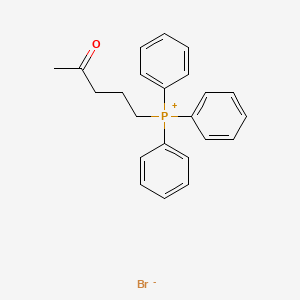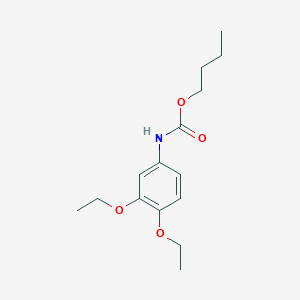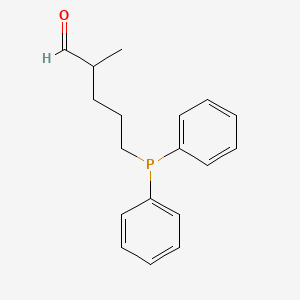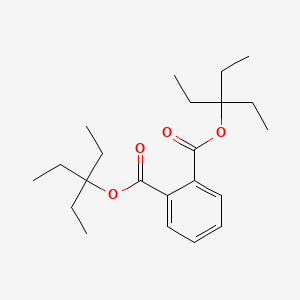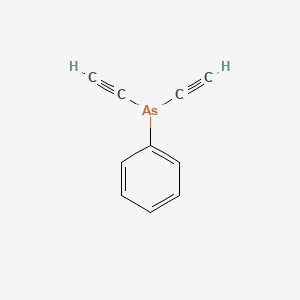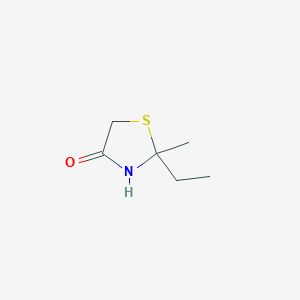![molecular formula C7H10O2S B14300712 1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene CAS No. 113194-32-4](/img/structure/B14300712.png)
1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxa-7-thiaspiro[45]dec-8-ene is a chemical compound with the molecular formula C8H12O2S It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene can be synthesized through various synthetic routes. One common method involves the reaction of a suitable diol with a thiol under acidic conditions to form the spiro compound. The reaction typically requires a catalyst to facilitate the formation of the spiro ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific reactants used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation or crystallization may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s reactivity allows it to be used in the modification of biomolecules, potentially leading to new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is often mediated by the sulfur atom in the spiro ring, which can participate in redox reactions and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains a nitrogen atom instead of sulfur, resulting in different biological and chemical behavior.
Uniqueness
1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene is unique due to the presence of the sulfur atom in its structure. This sulfur atom imparts distinct chemical reactivity, making the compound valuable in various applications where sulfur chemistry is important. Its ability to undergo oxidation and reduction reactions, as well as its potential for nucleophilic substitution, sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
113194-32-4 |
|---|---|
Molekularformel |
C7H10O2S |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
1,4-dioxa-9-thiaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C7H10O2S/c1-2-7(6-10-5-1)8-3-4-9-7/h1,5H,2-4,6H2 |
InChI-Schlüssel |
ACLCEKXQCVDXFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC=CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)


![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
